molecular formula C26H28N4O4 B2777795 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1226451-39-3

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2777795
CAS No.: 1226451-39-3
M. Wt: 460.534
InChI Key: DIBKORRXAZSMBT-UHFFFAOYSA-N
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Description

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound known for its potential therapeutic applications. This compound features a unique structure that combines a benzodioxin moiety with a pyrrolopyridine core, making it an interesting subject for scientific research and industrial applications.

Scientific Research Applications

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the specific mechanism of action for this compound is not available in the search results .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the specific safety and hazards of this compound are not available in the search results .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Unfortunately, the specific future directions for this compound are not available in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then further treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide apart is its unique combination of a benzodioxin moiety and a pyrrolopyridine core. This structure provides it with distinct chemical properties and potential therapeutic applications that are not found in similar compounds.

Properties

IUPAC Name

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-32-22-7-5-4-6-18(22)15-29-26(31)17-8-10-30(11-9-17)25-19(14-27)16-28-21-13-24(34-3)23(33-2)12-20(21)25/h4-7,12-13,16-17H,8-11,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBKORRXAZSMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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